molecular formula C5H5N3O5 B061619 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 161235-54-7

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B061619
M. Wt: 187.11 g/mol
InChI Key: HJFXXMSEEKEXMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those structurally related to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, often involves multistep synthetic routes that utilize various starting materials and reagents to introduce specific functional groups. For example, the synthesis of substituted pyrazoles typically involves the cycloaddition of hydrazines to diketones or the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by various functional group transformations (Tomanová et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, is characterized by X-ray diffraction techniques, which provide detailed information about the compound's crystal structure, including bond lengths, angles, and the spatial arrangement of functional groups. These structural details are crucial for understanding the compound's reactivity and interactions with other molecules (Demir et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, due to the presence of reactive functional groups. These reactions are influenced by the electronic properties of the substituents, such as methoxy and nitro groups, which can activate or deactivate the pyrazole ring towards different types of reactivity (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, such as melting point, solubility, and crystallinity, are determined by its molecular structure. The presence of specific functional groups affects these properties, influencing the compound's behavior in different solvents and its suitability for various applications. The determination of physical properties is essential for the compound's practical use and handling (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are largely defined by their electronic structure, which can be analyzed through various spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy. These techniques provide insights into the compound's electronic transitions, functional groups, and molecular interactions, which are critical for understanding its reactivity and potential applications (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their extensive biological activities. These compounds exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications are thoroughly reviewed, presenting various synthetic methods and highlighting their importance in medicinal chemistry (Cetin, 2020).

Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives illustrates the utility of pyrazole-based compounds as building blocks for synthesizing various heterocyclic compounds. These compounds are valuable for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the versatility of pyrazole derivatives in heterocyclic and dyes synthesis. The unique reactivity of these compounds under mild conditions opens up innovative transformations for further research (Gomaa & Ali, 2020).

Therapeutic Applications

Research on pyrazolines, including those derived from 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, has uncovered a wide array of therapeutic applications. Pyrazoline derivatives are known for their prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their ability to act as cannabinoid CB1 receptor antagonists, along with various other pharmacological effects, underscores the potential of pyrazoline derivatives in drug development and therapy (Shaaban et al., 2012).

Safety And Hazards

The safety information and hazards associated with 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid are not available in the retrieved data. However, a Material Safety Data Sheet (MSDS) is available1.


Future Directions

The future directions of research and applications involving 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid are not available in the retrieved data.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374865
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

161235-54-7
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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